N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(bicyclo[221]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction yields a group of framework N-(oxiran-2-yl)methylsulfonamides and a series of new dioxiranes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxiranes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include:
- N-(bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopentylidenehydrazine carbothioamide
- N-(bicyclo[2.2.1]hept-2-yl)-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the thiazine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H22N2O3S/c1-23-19-9-8-15(21(24)22-18-11-13-6-7-14(18)10-13)12-17(19)16-4-2-3-5-20(16)27(23,25)26/h2-5,8-9,12-14,18H,6-7,10-11H2,1H3,(H,22,24) |
InChI Key |
IKVHRELURJGFAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3CC4CCC3C4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
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